molecular formula C13H9ClN2O2 B11853581 6-Chloro-2-(4-methoxyphenoxy)nicotinonitrile

6-Chloro-2-(4-methoxyphenoxy)nicotinonitrile

Cat. No.: B11853581
M. Wt: 260.67 g/mol
InChI Key: QQTRNJAURWQPOQ-UHFFFAOYSA-N
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Description

6-Chloro-2-(4-methoxyphenoxy)nicotinonitrile is an organic compound with the molecular formula C₁₃H₉ClN₂O₂ It is a derivative of nicotinonitrile, characterized by the presence of a chloro group at the 6-position and a 4-methoxyphenoxy group at the 2-position of the pyridine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Chloro-2-(4-methoxyphenoxy)nicotinonitrile typically involves the following steps:

    Starting Materials: The synthesis begins with 6-chloronicotinonitrile and 4-methoxyphenol.

    Reaction: The 4-methoxyphenol is reacted with 6-chloronicotinonitrile in the presence of a base, such as potassium carbonate, and a suitable solvent, like dimethylformamide (DMF).

    Conditions: The reaction mixture is heated to a temperature range of 80-100°C for several hours to facilitate the nucleophilic substitution reaction.

    Purification: The product is then purified using techniques such as recrystallization or column chromatography to obtain pure this compound.

Industrial Production Methods

Industrial production methods for this compound would likely involve scaling up the laboratory synthesis process. This includes optimizing reaction conditions, using continuous flow reactors, and employing automated purification systems to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

6-Chloro-2-(4-methoxyphenoxy)nicotinonitrile can undergo various chemical reactions, including:

    Nucleophilic Substitution: The chloro group at the 6-position can be substituted by nucleophiles such as amines or thiols.

    Oxidation: The methoxy group can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction: The nitrile group can be reduced to form amines.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents like sodium methoxide or potassium tert-butoxide in solvents like methanol or DMF.

    Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic or basic conditions.

    Reduction: Reagents like lithium aluminum hydride or hydrogen gas in the presence of a catalyst.

Major Products Formed

    Nucleophilic Substitution: Formation of substituted nicotinonitriles.

    Oxidation: Formation of aldehydes or carboxylic acids.

    Reduction: Formation of primary amines.

Scientific Research Applications

6-Chloro-2-(4-methoxyphenoxy)nicotinonitrile has several scientific research applications:

    Medicinal Chemistry: It is used as an intermediate in the synthesis of pharmaceutical compounds, particularly those targeting nicotinic receptors.

    Materials Science: It can be used in the development of organic electronic materials due to its unique electronic properties.

    Biological Studies: It serves as a probe in studying the interactions of nicotinic receptors and other biological targets.

    Industrial Chemistry: It is utilized in the synthesis of agrochemicals and other specialty chemicals.

Mechanism of Action

The mechanism of action of 6-Chloro-2-(4-methoxyphenoxy)nicotinonitrile involves its interaction with specific molecular targets, such as nicotinic receptors. The compound binds to these receptors, modulating their activity and influencing various biological pathways. The exact pathways and molecular targets can vary depending on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

    6-Chloro-2-(4-hydroxyphenoxy)nicotinonitrile: Similar structure but with a hydroxy group instead of a methoxy group.

    6-Chloro-2-(4-ethoxyphenoxy)nicotinonitrile: Similar structure but with an ethoxy group instead of a methoxy group.

    6-Chloro-2-(4-methylphenoxy)nicotinonitrile: Similar structure but with a methyl group instead of a methoxy group.

Uniqueness

6-Chloro-2-(4-methoxyphenoxy)nicotinonitrile is unique due to the presence of the methoxy group, which can influence its electronic properties and reactivity. This makes it particularly useful in applications where specific electronic characteristics are desired, such as in the development of organic electronic materials or as intermediates in pharmaceutical synthesis.

Properties

Molecular Formula

C13H9ClN2O2

Molecular Weight

260.67 g/mol

IUPAC Name

6-chloro-2-(4-methoxyphenoxy)pyridine-3-carbonitrile

InChI

InChI=1S/C13H9ClN2O2/c1-17-10-3-5-11(6-4-10)18-13-9(8-15)2-7-12(14)16-13/h2-7H,1H3

InChI Key

QQTRNJAURWQPOQ-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)OC2=C(C=CC(=N2)Cl)C#N

Origin of Product

United States

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